(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether is a complex organic compound that features a quinoxaline core linked to a phenyl group through a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether typically involves multiple steps:
Formation of 5-phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl₃, PCl₅, or polyphosphoric acid.
Attachment of the oxadiazole moiety to the phenyl group: This step involves the reaction of the oxadiazole with a phenyl derivative under suitable conditions.
Coupling with quinoxaline: The final step involves the coupling of the intermediate with quinoxaline, often using a catalyst or under specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline oxides, while substitution reactions could produce various substituted quinoxaline derivatives .
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether has several scientific research applications:
Mechanism of Action
The mechanism by which (5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-oxadiazol-2-ol
- 3-phenyl-1,2,4-oxadiazol-5(4H)-one
- 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl [3-(2-quinoxalinyl)phenyl] ether is unique due to its specific structural configuration, which combines the properties of quinoxaline and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenyl-5-[(3-quinoxalin-2-ylphenoxy)methyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-2-7-16(8-3-1)23-27-26-22(29-23)15-28-18-10-6-9-17(13-18)21-14-24-19-11-4-5-12-20(19)25-21/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGFMPYBVHIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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